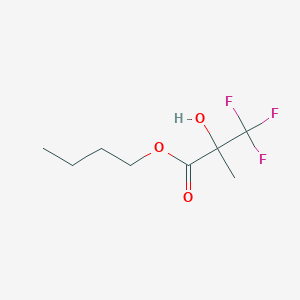
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester is a fluorinated organic compound. It is known for its unique chemical structure, which includes a trifluoromethyl group and a hydroxy group attached to a propanoic acid backbone. This compound is used in various scientific and industrial applications due to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester typically involves the esterification of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving fluorinated compounds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, methyl ester: Similar structure but with a methyl ester group instead of a butyl ester group.
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)-, potassium salt: Contains a potassium salt instead of an ester group.
Uniqueness
Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl-, butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The butyl ester group provides different steric and electronic properties compared to other similar compounds, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
197785-82-3 |
|---|---|
Formule moléculaire |
C8H13F3O3 |
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
butyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C8H13F3O3/c1-3-4-5-14-6(12)7(2,13)8(9,10)11/h13H,3-5H2,1-2H3 |
Clé InChI |
FWPDFCSSQIUIGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
![Acetamide,2-[[1-(2,3-dihydro-benzo[B][1,4]dioxine-6-YL)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12572079.png)
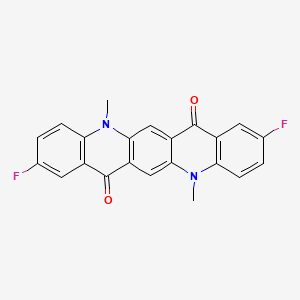
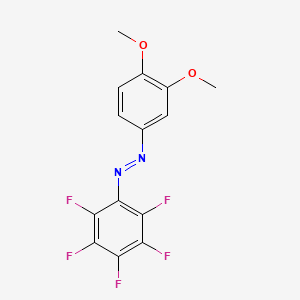
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
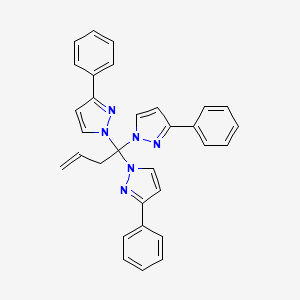
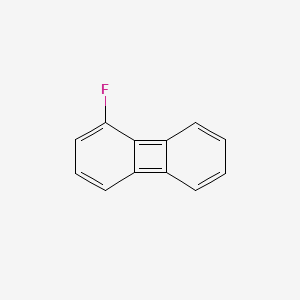
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)

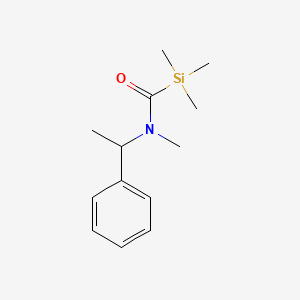
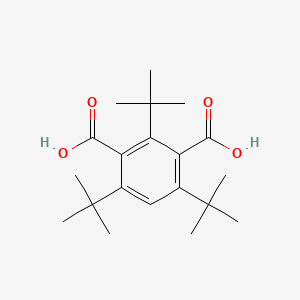
![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)
